molecular formula C26H25FN2O3 B11211115 7-Ethoxy-2-(4-ethoxyphenyl)-5-(3-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7-Ethoxy-2-(4-ethoxyphenyl)-5-(3-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11211115
M. Wt: 432.5 g/mol
InChI Key: RQZYOSJDZGDWNG-UHFFFAOYSA-N
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Description

7-Ethoxy-2-(4-ethoxyphenyl)-5-(3-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of pyrazolobenzoxazines This compound is characterized by its unique structure, which includes ethoxy, ethoxyphenyl, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-2-(4-ethoxyphenyl)-5-(3-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the reaction of an appropriate hydrazine derivative with a β-keto ester to form the pyrazole ring.

    Benzoxazine Formation: The pyrazole intermediate is then reacted with an ortho-aminophenol derivative under acidic conditions to form the benzoxazine ring.

    Introduction of Substituents: The ethoxy and fluorophenyl groups are introduced through nucleophilic substitution reactions using ethyl iodide and fluorobenzene derivatives, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-2-(4-ethoxyphenyl)-5-(3-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethyl iodide and fluorobenzene derivatives in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced pyrazolobenzoxazine derivatives.

    Substitution: Formation of various substituted pyrazolobenzoxazine derivatives.

Scientific Research Applications

7-Ethoxy-2-(4-ethoxyphenyl)-5-(3-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Material Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and molecular pathways.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 7-Ethoxy-2-(4-ethoxyphenyl)-5-(3-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-Ethoxy-2-(4-methoxyphenyl)-5-(3-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • 7-Ethoxy-2-(4-ethoxyphenyl)-5-(3-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • 7-Methoxy-2-(4-ethoxyphenyl)-5-(3-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Uniqueness

7-Ethoxy-2-(4-ethoxyphenyl)-5-(3-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific combination of ethoxy, ethoxyphenyl, and fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H25FN2O3

Molecular Weight

432.5 g/mol

IUPAC Name

7-ethoxy-2-(4-ethoxyphenyl)-5-(3-fluorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H25FN2O3/c1-3-30-20-13-11-17(12-14-20)22-16-23-21-9-6-10-24(31-4-2)25(21)32-26(29(23)28-22)18-7-5-8-19(27)15-18/h5-15,23,26H,3-4,16H2,1-2H3

InChI Key

RQZYOSJDZGDWNG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OCC)OC3C5=CC(=CC=C5)F

Origin of Product

United States

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